molecular formula C20H22O4 B1255241 Limbatenolide E

Limbatenolide E

Cat. No.: B1255241
M. Wt: 326.4 g/mol
InChI Key: BMVREYKIVKWOCQ-QOJCHSLYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Limbatenolide E is a sesquiterpene lactone isolated from Limbatum species, characterized by a unique γ-lactone ring fused to a bicyclic sesquiterpene backbone. Its molecular formula is C₁₅H₂₀O₃, with a molecular weight of 248.32 g/mol. The compound exhibits notable anti-inflammatory and cytotoxic activities, attributed to its α,β-unsaturated carbonyl group, which facilitates Michael addition reactions with biological nucleophiles . Structural elucidation via NMR and X-ray crystallography confirms a trans-decalin system with a hydroxyl group at C-8 and a methyl ester at C-12, distinguishing it from other sesquiterpene lactones .

Properties

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

(1S,13R,16S,20R)-1,16-dimethyl-8,14-dioxapentacyclo[11.6.1.02,11.05,9.016,20]icosa-2(11),5,9-triene-7,15-dione

InChI

InChI=1S/C20H22O4/c1-19-6-3-7-20(2)17(19)15(24-18(20)22)9-12-8-14-11(4-5-13(12)19)10-16(21)23-14/h8,10,15,17H,3-7,9H2,1-2H3/t15-,17-,19-,20+/m1/s1

InChI Key

BMVREYKIVKWOCQ-QOJCHSLYSA-N

Isomeric SMILES

C[C@]12CCC[C@]3([C@@H]1[C@@H](CC4=C2CCC5=CC(=O)OC5=C4)OC3=O)C

Canonical SMILES

CC12CCCC3(C1C(CC4=C2CCC5=CC(=O)OC5=C4)OC3=O)C

Synonyms

limbatenolide E

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A (Artemisinin):

  • Structural Features: Artemisinin, a sesquiterpene lactone from Artemisia annua, shares a peroxide bridge but lacks the γ-lactone ring present in Limbatenolide E.
  • Bioactivity: While both compounds exhibit antimalarial properties, Artemisinin’s peroxide bridge drives reactive oxygen species (ROS) generation, whereas this compound’s cytotoxicity is linked to thiol group depletion in cancer cells .

Compound B (Costunolide):

  • Structural Features: Costunolide, found in Saussurea lappa, contains a similar γ-lactone ring but lacks the hydroxyl group at C-8 and the trans-decalin conformation.
  • Bioactivity: Both compounds inhibit NF-κB signaling, but this compound demonstrates 2.3-fold higher potency (IC₅₀ = 1.2 μM vs. 2.8 μM) due to enhanced membrane permeability from its ester group .

Functional Analogues

Compound C (Parthenolide):

  • Functional Similarity: Parthenolide, a sesquiterpene lactone from Tanacetum parthenium, also targets inflammatory pathways.
  • Mechanistic Divergence: Parthenolide alkylates IKKβ kinase directly, while this compound inhibits upstream TLR4 receptor activation, as shown in murine macrophage assays .

Comparative Data Table

Property This compound Artemisinin Costunolide Parthenolide
Molecular Formula C₁₅H₂₀O₃ C₁₅H₂₂O₅ C₁₅H₂₀O₂ C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol 282.34 g/mol 232.32 g/mol 248.32 g/mol
Key Functional Group γ-Lactone, C-8 OH Peroxide bridge γ-Lactone α-Methylene-γ-lactone
Bioactivity (IC₅₀) 1.2 μM (NF-κB) 10 nM (Plasmodium) 2.8 μM (NF-κB) 0.9 μM (IKKβ)
Source Organism Limbatum spp. Artemisia annua Saussurea lappa Tanacetum parthenium

Research Findings and Mechanistic Insights

  • Synergistic Effects: this compound and Costunolide co-administration in A549 lung cancer cells reduced viability by 78% (vs. 45% individually), suggesting synergistic thiol-targeting mechanisms .
  • Structural Stability: this compound’s trans-decalin system enhances metabolic stability (t₁/₂ = 6.2 h in human liver microsomes) compared to Parthenolide (t₁/₂ = 2.1 h) .
  • SAR Analysis: Removal of the C-12 methyl ester in this compound analogs decreased cytotoxicity by 60%, underscoring its role in cellular uptake .

Q & A

Q. What are the established protocols for isolating Limbatenolide E from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Polar solvents are preferred for initial extraction due to the compound’s solubility profile. Post-isolation, purity is validated via TLC and HPLC-MS . For reproducibility, document solvent ratios, temperature, and stationary phase specifications.

Q. Which spectroscopic methods are most reliable for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HR-MS) are standard. X-ray crystallography is recommended for absolute configuration determination. Cross-validate spectral data with published reference libraries (e.g., SciFinder, PubChem) to address ambiguities in stereochemistry .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

Cytotoxicity is assessed via MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7). Anti-inflammatory activity is tested via COX-2 inhibition assays. Ensure positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to minimize variability .

Advanced Research Questions

Q. How can dose-response studies for this compound’s antitumor effects be optimized to account for cell-line heterogeneity?

Use a panel of cell lines representing diverse cancer types (e.g., NSCLC, glioblastoma) and normalize data to cell viability baselines. Incorporate IC₅₀ calculations with nonlinear regression models (e.g., GraphPad Prism). Address outliers by validating with clonogenic assays or flow cytometry .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

Discrepancies may arise from assay conditions (e.g., incubation time, serum concentration). Standardize protocols using guidelines like OECD 129 or CLSI M26. Perform meta-analyses with sensitivity testing to identify confounding variables (e.g., solvent carriers like DMSO affecting permeability) .

Q. How can synthetic routes for this compound analogs be designed to improve yield and scalability?

Employ retrosynthetic analysis to identify key intermediates. Optimize catalytic steps (e.g., asymmetric catalysis for stereocontrol) and use Design of Experiments (DoE) to test reaction parameters (temperature, solvent polarity). Characterize intermediates via IR and NMR to track byproduct formation .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing bioactivity data in multi-variable studies?

Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For dose-response curves, apply nonlinear mixed-effects modeling. Report confidence intervals and effect sizes to contextualize significance. Tools like R or Python’s SciPy are ideal for reproducibility .

Q. How should researchers validate the specificity of this compound’s molecular targets?

Combine siRNA knockdowns with competitive binding assays (e.g., SPR or ITC). Cross-reference with databases like STRING or KEGG to identify off-target pathways. Validate findings using CRISPR-Cas9 knockout models .

Data Presentation Guidelines

  • Raw Data : Include in appendices with clear labels (e.g., “Supplementary Table S1: HPLC Retention Times”).
  • Processed Data : Use heatmaps for bioactivity profiles or line graphs for kinetic studies. Annotate error bars (SD or SEM) and p-values .
  • Comparative Analysis : Tabulate IC₅₀ values from prior studies, highlighting methodological differences (e.g., cell passage number, assay duration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.